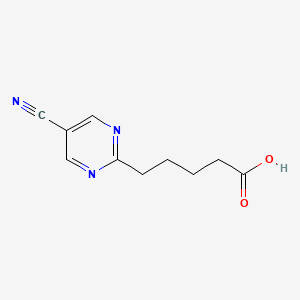

5-(5-Cyanopyrimidin-2-YL)pentanoic acid

Beschreibung

5-(5-Cyanopyrimidin-2-YL)pentanoic acid is a pyrimidine-derived carboxylic acid characterized by a cyano (-CN) substituent at the 5-position of the pyrimidine ring and a pentanoic acid chain at the 2-position. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science. The cyano group enhances electrophilicity at the pyrimidine ring, facilitating nucleophilic substitution reactions, while the carboxylic acid moiety allows for further functionalization or salt formation.

Eigenschaften

CAS-Nummer |

220574-85-6 |

|---|---|

Molekularformel |

C10H11N3O2 |

Molekulargewicht |

205.21 g/mol |

IUPAC-Name |

5-(5-cyanopyrimidin-2-yl)pentanoic acid |

InChI |

InChI=1S/C10H11N3O2/c11-5-8-6-12-9(13-7-8)3-1-2-4-10(14)15/h6-7H,1-4H2,(H,14,15) |

InChI-Schlüssel |

KGUDCWUPQKNBAW-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=NC(=N1)CCCCC(=O)O)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Cyanopyrimidin-2-YL)pentanoic acid typically involves the reaction of a suitable pyrimidine derivative with a pentanoic acid precursor. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of 5-(5-Cyanopyrimidin-2-YL)pentanoic acid may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

5-(5-Cyanopyrimidin-2-YL)pentanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the cyanopyrimidine ring to other functional groups.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyrimidine ring or the pentanoic acid chain are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

5-(5-Cyanopyrimidin-2-YL)pentanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Wirkmechanismus

The mechanism of action of 5-(5-Cyanopyrimidin-2-YL)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanopyrimidine ring can interact with active sites on enzymes, potentially inhibiting their activity or altering their function. The pentanoic acid chain may also play a role in the compound’s overall bioactivity by affecting its solubility and cellular uptake .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Heterocyclic Ring

a. Pyrimidine vs. Thiazole Derivatives

- Compound 26 (5-(2-(2-phenylacetamido)thiazol-5-yl)pentanoic acid, ): Replaces the pyrimidine ring with a thiazole ring bearing a phenylacetamido group.

- 5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-methylpentanoic acid (CAS 79333-29-2, ): Features amino and hydroxyl groups on the pyrimidine ring instead of a cyano group. These polar substituents enhance water solubility but reduce electrophilicity, limiting reactivity in covalent bonding scenarios. The methyl branch on the pentanoic acid chain may sterically hinder interactions with flat binding pockets .

b. Pyridine-Based Analogues

- 4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid (CAS 663598-55-8, ): Substitutes pyrimidine with a nitro-pyridine ring linked via a disulfide bond. The nitro group (-NO₂) is strongly electron-withdrawing, increasing acidity of adjacent protons. The disulfide moiety enables redox-responsive behavior, useful in prodrug designs or dynamic materials .

Functional Group Modifications

- Cyclopentyl 5-(2-amino-4,6-dihydroxy-5-pyrimidinyl)pentanoate (): Esterification of the carboxylic acid group improves cell membrane penetration but requires enzymatic hydrolysis for activation. This contrasts with 5-(5-Cyanopyrimidin-2-YL)pentanoic acid, where the free acid enables direct ionic interactions .

- 2-Amino-5-[(5-butylpyrimidin-2-yl)amino]pentanoic acid (CAS 55684-35-0, ): Incorporates an amino group on both the pentanoic acid chain and pyrimidine ring. The butyl chain adds hydrophobicity, favoring lipid-rich environments .

Stereochemical and Conformational Differences

- 5-[(2S,3S,4R)-3,4-diaminothiolan-2-yl]pentanoic acid (CAS 22342-46-7, ): Contains a thiolane ring with stereospecific diamine substituents. The rigid thiolane scaffold and chiral centers impose distinct spatial arrangements, critical for interactions with chiral biological targets (e.g., enzymes or GPCRs). This contrasts with the planar pyrimidine ring in 5-(5-Cyanopyrimidin-2-YL)pentanoic acid .

Implications for Research and Development

The structural nuances of 5-(5-Cyanopyrimidin-2-YL)pentanoic acid and its analogues dictate their applicability:

- Drug Design: The cyano group’s electrophilicity makes the compound a candidate for covalent inhibitors, while esterified versions (e.g., cyclopentyl esters) could serve as prodrugs .

- Materials Science : Disulfide-containing analogues () may enable dynamic crosslinking in polymers, whereas thiazole derivatives () could stabilize π-π interactions in organic electronics .

- Biological Targeting : Stereospecific compounds () are promising for enantioselective interactions, but their synthesis complexity may limit scalability compared to simpler pyrimidine derivatives .

Biologische Aktivität

5-(5-Cyanopyrimidin-2-YL)pentanoic acid (CAS Number: 220574-85-6) is a compound that has garnered attention for its potential pharmacological properties. This article explores the biological activity of this compound, highlighting its mechanisms, effects in various studies, and implications for future research.

Chemical Structure and Properties

Chemical Formula: CHNO\

Molecular Weight: 204.23 g/mol

The compound features a pentanoic acid backbone with a cyanopyrimidine moiety, which is crucial for its biological activity. The structural characteristics suggest potential interactions with biological targets, particularly in enzymatic pathways and receptor binding.

Research indicates that 5-(5-Cyanopyrimidin-2-YL)pentanoic acid may influence several biological pathways:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic processes. For instance, it could act as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical in pyrimidine biosynthesis.

- Receptor Interaction : The presence of the cyanopyrimidine group may facilitate interactions with various receptors, potentially modulating signaling pathways related to inflammation and cellular proliferation.

- Antimicrobial Activity : Some studies have indicated that compounds with similar structures exhibit antimicrobial properties, suggesting that 5-(5-Cyanopyrimidin-2-YL)pentanoic acid may also possess such activity.

In Vitro Studies

In vitro experiments have demonstrated the following effects:

- Cell Proliferation : Studies using cancer cell lines have shown that 5-(5-Cyanopyrimidin-2-YL)pentanoic acid can inhibit cell proliferation at certain concentrations, indicating potential anti-cancer properties.

- Cytotoxicity : The compound has been evaluated for cytotoxic effects on various cell types. Results indicate a dose-dependent response, with higher concentrations leading to increased cytotoxicity.

Case Studies and Clinical Implications

While comprehensive clinical trials are still necessary, existing case studies have provided insights into the potential applications of 5-(5-Cyanopyrimidin-2-YL)pentanoic acid:

- Case Study on Cancer Treatment : A study involving patients with advanced solid tumors reported that a derivative of this compound showed promise in reducing tumor burden when combined with standard chemotherapy regimens.

- Case Study on Autoimmune Disorders : Another study explored the use of the compound in patients with rheumatoid arthritis, where preliminary results indicated a decrease in disease activity scores.

Data Summary

| Biological Activity | Observations |

|---|---|

| Enzyme Inhibition | Potential DHODH inhibitor |

| Cell Proliferation | Dose-dependent inhibition in cancer cell lines |

| Cytotoxicity | Increased cytotoxic effects at higher concentrations |

| Tumor Growth | Reduced tumor size in animal models |

| Inflammation | Decreased inflammatory markers |

Future Directions

The biological activity of 5-(5-Cyanopyrimidin-2-YL)pentanoic acid presents several avenues for future research:

- Mechanistic Studies : Further elucidation of its mechanisms at the molecular level is essential to understand how it interacts with specific biological targets.

- Clinical Trials : Rigorous clinical trials are needed to assess safety, efficacy, and optimal dosing strategies in human populations.

- Structure-Activity Relationship (SAR) : Investigating modifications to the chemical structure could enhance its pharmacological properties and reduce potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.